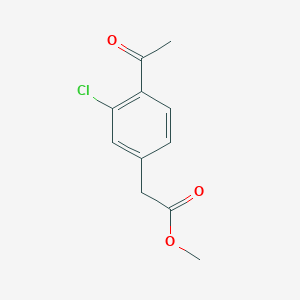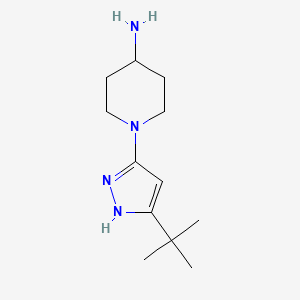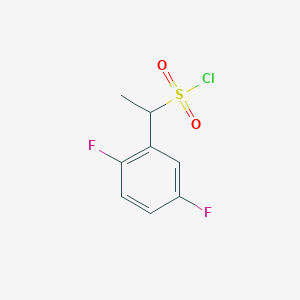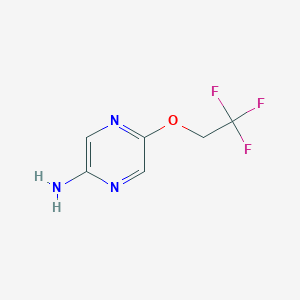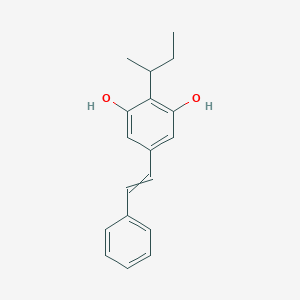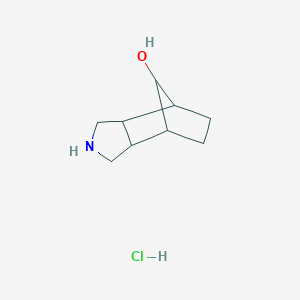
Octahydro-1H-4,7-methanoisoindol-8-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-azatricyclo[5210,2,6]decan-10-ol hydrochloride is a complex organic compound characterized by a rigid tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of a chiral, N-Boc-protected ketone intermediate. This intermediate is synthesized from inexpensive endo-carbic anhydride through a series of reactions, including enantioselective synthesis, which ensures the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt cell membrane permeability, leading to cell death . In antiviral applications, it may inhibit viral replication by interfering with viral enzymes or receptors .
相似化合物的比较
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride can be compared with other tricyclic compounds, such as:
4-azatricyclo[5.2.1.0,2,6]decan-8-one: This compound has a similar tricyclic structure but differs in its functional groups, leading to different chemical properties and applications.
10-(diphenylmethylene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This derivative has shown significant antimicrobial and antiviral activities, highlighting the potential of tricyclic structures in medicinal chemistry.
The uniqueness of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC 名称 |
4-azatricyclo[5.2.1.02,6]decan-10-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-2-6(9)8-4-10-3-7(5)8;/h5-11H,1-4H2;1H |
InChI 键 |
LNPZXJUUIVMGKM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3CNCC3C1C2O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


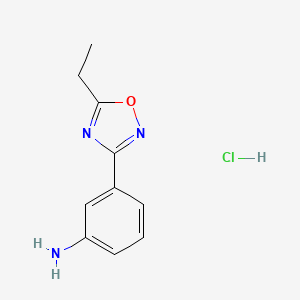
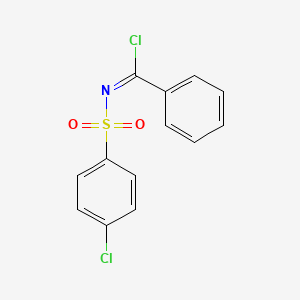
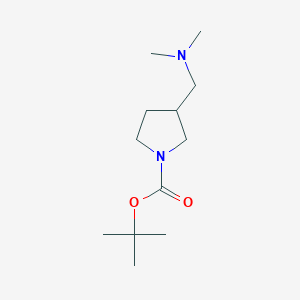
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)
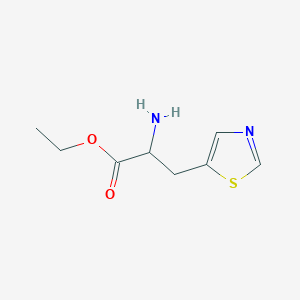
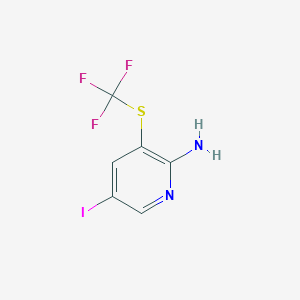
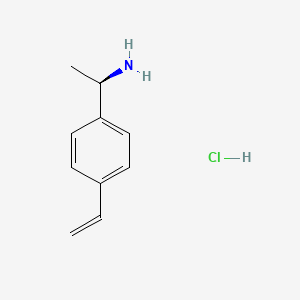
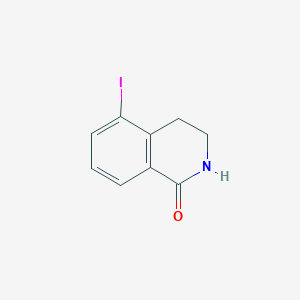
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
